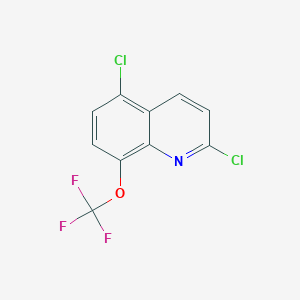

2,5-Dichloro-8-(trifluoromethoxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dichloro-8-(trifluoromethoxy)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of chlorine and trifluoromethoxy groups in the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-8-(trifluoromethoxy)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the reaction of a boronic acid derivative with a halogenated quinoline precursor in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of suitable solvents like ethanol or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while cross-coupling reactions can produce complex quinoline-based structures.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Research indicates that 2,5-Dichloro-8-(trifluoromethoxy)quinoline exhibits notable antimicrobial properties. It has been studied for its potential to inhibit bacterial enzymes and disrupt cellular processes in microbial cells. The compound may interfere with DNA replication and protein synthesis, contributing to its efficacy against various pathogens.

Anticancer Properties

The compound has also shown promise in anticancer research. Studies suggest that it may act as an enzyme inhibitor, affecting cancer cell proliferation through mechanisms that target specific molecular pathways involved in tumor growth.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective inhibition at concentrations comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 32 | 16 |

| Staphylococcus aureus | 64 | 32 |

| Pseudomonas aeruginosa | 128 | 64 |

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for developing anti-infective agents and anticancer drugs. The trifluoromethoxy group enhances the compound's lipophilicity, improving its bioavailability and therapeutic potential.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

- Skraup Reaction: A classical method involving the reaction of aniline derivatives with carbonyl compounds.

- Halogenation Reactions: Introduction of chlorine atoms at specific positions on the quinoline ring.

Agricultural Applications

In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its effectiveness against plant pathogens contributes to crop protection while minimizing environmental impact.

Material Science Applications

The unique properties of this compound make it suitable for applications in material science:

- Organic Light Emitting Diodes (OLEDs): The compound can act as an electron carrier in OLED technology.

- Fluorescent Chemosensors: Its structural features allow it to function as a chemosensor for detecting metal ions.

Comparative Analysis with Related Compounds

To understand the significance of this compound within its chemical class, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,5-Dichloroquinoline | Chlorine substitutions on the ring | Known for its antibacterial properties |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Exhibits chelation properties |

| Trifluoromethylquinoline | Trifluoromethyl group at position 8 | Demonstrates significant biological activity |

Mechanism of Action

The mechanism of action of 2,5-Dichloro-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The presence of the trifluoromethoxy group enhances its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-Dichloro-8-(trifluoromethoxy)quinoline include other halogenated quinolines and trifluoromethoxy-substituted heterocycles. Examples include:

- 2,5-Dichloroquinoline

- 8-Trifluoromethoxyquinoline

- 2,5-Dichloro-8-methoxyquinoline

Uniqueness

The uniqueness of this compound lies in the combination of chlorine and trifluoromethoxy groups, which enhance its chemical stability, biological activity, and ability to participate in various chemical reactions. This makes it a valuable compound for diverse scientific and industrial applications.

Biological Activity

2,5-Dichloro-8-(trifluoromethoxy)quinoline is a compound that has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H4Cl2F3NO. Its unique structural features include:

- Two chlorine atoms at positions 2 and 5.

- A trifluoromethoxy group at position 8 on the quinoline ring.

These modifications enhance its reactivity and biological activity compared to other quinoline derivatives.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Inhibition of DNA replication : The compound may interfere with DNA synthesis in microbial cells, contributing to its antimicrobial properties.

- Enzyme inhibition : It may inhibit enzymes critical for cellular processes, which could be relevant in cancer therapy.

Antimicrobial Properties

Studies have shown that this compound exhibits notable antimicrobial activity against various pathogens. The following table summarizes some key findings from recent studies:

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Inhibition of growth | |

| Fungi | Significant antifungal properties | |

| Protozoa | Effective against certain strains |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notable findings include:

- Induction of apoptosis : The compound has been shown to induce late apoptosis or necrosis in cancer cells, which is crucial for cancer treatment .

- Cell cycle arrest : Research indicates that it can cause G0/G1 phase arrest in cancer cells, effectively reducing cell proliferation .

The table below illustrates the anticancer activity against different cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | X µM | Apoptosis induction |

| MDA-MB-231 (Breast) | Y µM | Cell cycle arrest |

| HCT116 (Colon) | Z µM | Apoptosis induction |

Study on Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of this compound against E. coli and S. aureus, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Study on Anticancer Effects

Another study focused on the effects of this compound on various cancer cell lines. The findings revealed that it not only inhibited cell growth but also promoted apoptosis through the activation of caspase pathways. This suggests that it may serve as an effective therapeutic agent in oncology .

Q & A

Q. Basic: What are the standard synthetic routes for preparing 2,5-Dichloro-8-(trifluoromethoxy)quinoline?

Methodological Answer:

The synthesis typically involves sequential halogenation and functionalization of the quinoline core. Key steps include:

- Chlorination : Electrophilic substitution at positions 2 and 5 using reagents like POCl₃ or SOCl₂ under reflux conditions .

- Trifluoromethoxy Introduction : Nucleophilic aromatic substitution (SNAr) at position 8 using trifluoromethoxy precursors (e.g., AgOCF₃ or Cu-mediated coupling) in polar aprotic solvents (DMF, DMSO) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >97% purity .

Q. Advanced: How does the trifluoromethoxy group at position 8 influence electronic properties and reactivity?

Methodological Answer:

The -OCF₃ group is strongly electron-withdrawing due to its inductive (-I) effect, which:

- Reduces Electron Density : Stabilizes intermediates in SNAr reactions, enhancing substitution at adjacent positions .

- Alters π-Stacking : X-ray crystallography (e.g., ) shows C–F⋯π interactions (3.0–3.2 Å) that affect molecular packing and supramolecular assembly .

- Impacts Spectroscopic Signals : In ¹⁹F NMR, the trifluoromethoxy signal appears as a distinct triplet (δ ~ -55 ppm) due to coupling with adjacent substituents .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton splitting) and purity. ¹⁹F NMR identifies trifluoromethoxy signals .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 296.97 g/mol) and isotopic patterns for Cl/F .

- X-Ray Crystallography : Resolves regiochemistry and intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

Q. Advanced: How can regioselectivity challenges in functionalizing the quinoline core be addressed?

Methodological Answer:

Regioselectivity is influenced by:

- Steric Effects : Bulky substituents at position 8 (e.g., -OCF₃) direct electrophiles to less hindered positions (2 and 5) .

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) enhance cross-coupling efficiency at specific sites .

- Base-Mediated Reactions : Potassium tert-butoxide promotes deprotonation at activated positions, as seen in ’s synthesis of analogous quinolines .

Q. Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane; poorly soluble in water. Sonication or heating (40–50°C) improves dissolution .

- Stability : Stable at RT for 6 months if stored in amber vials under inert gas. Degrades in acidic/basic conditions (pH <3 or >10), forming hydrolyzed byproducts .

Q. Advanced: How is this compound used in studying enzyme inhibition mechanisms?

Methodological Answer:

- Target Binding : The quinoline scaffold mimics natural cofactors in enzymes (e.g., cytochrome P450). Docking studies (AutoDock Vina) predict binding affinity via halogen bonds (Cl⋯active site residues) .

- Kinetic Analysis : Competitive inhibition constants (Ki) are determined using fluorogenic substrates and stopped-flow assays .

- Metabolic Stability : Trifluoromethoxy groups reduce oxidative metabolism in liver microsomes, as shown in CYP450 inhibition assays .

Q. Advanced: How to resolve contradictions in reported reaction yields for derivatives?

Methodological Answer:

Discrepancies arise from:

- Catalyst Purity : Trace Pd impurities (e.g., from cross-coupling) can alter yields. ICP-MS analysis ensures <1 ppm metal content .

- Solvent Effects : Anhydrous DMF vs. technical grade impacts SNAr efficiency. Karl Fischer titration confirms H₂O content (<0.01%) .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and optimize reaction termination points .

Properties

Molecular Formula |

C10H4Cl2F3NO |

|---|---|

Molecular Weight |

282.04 g/mol |

IUPAC Name |

2,5-dichloro-8-(trifluoromethoxy)quinoline |

InChI |

InChI=1S/C10H4Cl2F3NO/c11-6-2-3-7(17-10(13,14)15)9-5(6)1-4-8(12)16-9/h1-4H |

InChI Key |

AZEKUKUILRKSRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Cl)OC(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.